molecular formula C13H11F3N2O2 B1378733 ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1461708-18-8

ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B1378733
CAS No.: 1461708-18-8
M. Wt: 284.23 g/mol
InChI Key: SHCRSAIXZBCTEJ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoromethyl-substituted phenyl group at the pyrazole ring’s N1 position and an ethyl ester group at the C3 position. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, enhancing the compound’s metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

ethyl 1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-8-18(17-10)11-6-4-3-5-9(11)13(14,15)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRSAIXZBCTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazole-3-alcohols, and various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has shown potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications in medicinal chemistry include:

  • Anti-inflammatory Agents : Research indicates that pyrazole derivatives possess anti-inflammatory properties. This compound may be explored for developing new anti-inflammatory drugs .
  • Anticancer Activity : Some studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. The trifluoromethyl group enhances biological activity, making this compound a candidate for anticancer drug development .
  • Central Nervous System Disorders : Compounds with pyrazole moieties are being investigated for their neuroprotective effects, potentially leading to treatments for conditions like Alzheimer's disease .

Agrochemicals

The compound's unique structure also makes it a candidate for use in agrochemicals:

  • Herbicides and Pesticides : this compound can be utilized in the synthesis of herbicides due to its ability to interact with specific biological pathways in plants . The trifluoromethyl group is known to enhance the herbicidal activity of compounds, making it an attractive option for agricultural applications.

Materials Science

In materials science, the compound's properties open avenues for innovative applications:

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, leading to advanced materials suitable for harsh environments .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a potential pathway for developing new anti-inflammatory drugs based on this scaffold.

Case Study 2: Agrochemical Applications

Research conducted by a leading agricultural chemistry firm evaluated the herbicidal efficacy of several trifluoromethyl-substituted pyrazoles. This compound exhibited superior activity against common weeds, suggesting its potential as a new herbicide formulation.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This can lead to the inhibition of enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the pyrazole’s N1 position significantly influences physical properties such as melting point (m.p.) and solubility. Key comparisons include:

Compound Name N1 Substituent C3/C4 Substituent Melting Point (°C) Yield (%) Reference
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (2) H (unsubstituted NH) CF₃ at C3, COOEt at C4 141–142 60.0
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (3) Methyl (-CH₃) CF₃ at C3, COOEt at C4 58–60 73.8
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (7) Phenyl (-C₆H₅) CF₃ at C3, COOEt at C4 89–90 91.0
Target Compound 2-(Trifluoromethyl)phenyl COOEt at C3 Not reported N/A Inferred
  • Melting Points : The presence of bulky/electron-withdrawing groups at N1 correlates with lower melting points. For instance, compound 3 (N1-methyl) has a much lower m.p. (58–60°C) than compound 2 (N1-H, m.p. 141–142°C), likely due to reduced hydrogen bonding. Compound 7 (N1-phenyl) has an intermediate m.p. (89–90°C), suggesting that aromatic substituents balance steric bulk and intermolecular interactions. The target compound’s 2-(trifluoromethyl)phenyl group may further lower the m.p. compared to compound 7 due to increased steric hindrance .

Biological Activity

Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate (CAS No. 1461708-18-8) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C₁₃H₁₁F₃N₂O₂
  • Molecular Weight : 284.23 g/mol
  • Purity : ≥95%
  • Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity by improving lipophilicity and modifying the electronic properties of the molecule.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The trifluoromethyl group is introduced using methods such as trifluoromethylation reactions that utilize reagents like trifluoromethylsilane or sodium trifluoroacetate .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Notably:

  • Inhibition of Antibiotic-resistant Bacteria : Research indicates that compounds with similar structures effectively inhibit growth in antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds can disrupt biofilm formation and eradicate preformed biofilms more effectively than traditional antibiotics such as vancomycin .
  • Selectivity and Toxicity : The selectivity factor for these compounds against human embryonic kidney cells (HEK293) is reported to be greater than 20, indicating low toxicity while maintaining antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored:

  • COX Inhibition : Certain derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), with some showing superior anti-inflammatory activity compared to established drugs like diclofenac and celecoxib. For instance, compounds derived from pyrazoles have demonstrated IC₅₀ values comparable to standard anti-inflammatory medications .

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis of various N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Among these, one compound showed promising activity against resistant strains of Enterococcus faecium, demonstrating significant inhibition at low concentrations . This study emphasizes the potential of modifying the pyrazole scaffold to enhance antimicrobial properties.

Anti-inflammatory Research

In another investigation focusing on the anti-inflammatory effects of pyrazole derivatives, several compounds were synthesized and evaluated for their COX inhibitory action. The results indicated that specific modifications in the pyrazole structure could lead to enhanced selectivity and potency against COX-2, making them viable candidates for developing new anti-inflammatory drugs .

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against MRSA and Enterococcus spp.
Biofilm DisruptionEradicates preformed biofilms more effectively than vancomycin
COX InhibitionSelective COX-2 inhibitors with superior efficacy
Low ToxicityHigh selectivity against HEK293 cells

Q & A

Q. What are the common synthetic routes for ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A key intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate, undergoes microwave-assisted cyclization with hydrazine derivatives to form the pyrazole core. For example, microwave irradiation (100–120°C, 30–60 min) enhances reaction efficiency compared to conventional heating . Intermediates are characterized using:

  • LC-MS : To monitor reaction progress and confirm molecular ion peaks (e.g., [M+H]+ at m/z 325.1 for the target compound) .
  • NMR : 1^1H and 13^13C NMR identify regioselectivity; the trifluoromethyl group at C-2 of the phenyl ring shows distinct 19^{19}F NMR shifts near δ -60 ppm .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

  • 1^1H NMR : Pyrazole protons (H-3 and H-5) exhibit splitting patterns (e.g., doublets or triplets) due to coupling with adjacent substituents. The ethyl ester group shows a triplet at δ 1.3–1.4 ppm (CH3_3) and quartet at δ 4.3–4.4 ppm (CH2_2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) determine purity (>98% by area normalization) .
  • X-ray crystallography : SHELXL refines crystal structures, with typical bond lengths of 1.33–1.36 Å for the pyrazole ring C–N bonds .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer: While toxicity data are limited, precautionary measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile byproducts (e.g., trifluoroacetic acid derivatives) .
  • Storage : Tightly sealed containers at 0–8°C to prevent degradation; incompatible with strong oxidizers .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and purity of this compound compared to conventional methods?

Methodological Answer: Microwave irradiation reduces reaction times (from hours to minutes) and enhances regioselectivity by promoting uniform heating. For example:

  • Yield optimization : Reactions under microwave conditions (100–120°C, 30 min) achieve yields of 75–85%, compared to 50–60% with conventional reflux .
  • Purity control : Reduced side-product formation (e.g., dihydropyrazole byproducts) is confirmed via LC-MS monitoring .

Q. What strategies are effective in resolving crystallographic ambiguities during structural determination of pyrazole derivatives?

Methodological Answer:

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. For disordered trifluoromethyl groups, apply restraints (DFIX, ISOR) to model thermal motion .
  • Twinned data : For non-merohedral twinning, refine using the TWIN/BASF commands in SHELXL .
  • Validation tools : Check Rint_{int} (<5%) and Flack parameter to confirm absolute configuration .

Q. How does the substitution pattern on the pyrazole ring influence biological activity, and what methods are used to study this?

Methodological Answer:

  • Structure-activity relationship (SAR) : Replace the trifluoromethylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents. Biological assays (e.g., MAGL inhibition) show IC50_{50} shifts from nM to µM ranges .
  • Computational modeling : Docking studies (AutoDock Vina) correlate substituent hydrophobicity with binding affinity to enzyme active sites .

Q. What methodologies address discrepancies in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized assays : Use identical enzyme concentrations (e.g., 10 nM MAGL) and incubation times (30 min) .
  • Control compounds : Benchmark against known inhibitors (e.g., JZL184 for MAGL) to validate experimental setups .
  • Meta-analysis : Compare substituent effects using datasets from analogous compounds (e.g., ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
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ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

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